4-{[(4-chlorophenyl)methoxy]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidine
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Overview
Description
4-{[(4-chlorophenyl)methoxy]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidine is a complex organic compound characterized by the presence of a piperidine ring, a chlorophenyl group, and a trifluoromethoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-chlorophenyl)methoxy]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidine typically involves multiple steps, including the formation of the piperidine ring and the introduction of the chlorophenyl and trifluoromethoxybenzoyl groups. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorophenyl Group: This step may involve nucleophilic substitution reactions using 4-chlorobenzyl chloride.
Introduction of the Trifluoromethoxybenzoyl Group: This can be accomplished through acylation reactions using 4-(trifluoromethoxy)benzoyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-chlorophenyl)methoxy]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides (e.g., chlorides, bromides) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4-{[(4-chlorophenyl)methoxy]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidine has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-{[(4-chlorophenyl)methoxy]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-4-hydroxypiperidine: This compound shares the piperidine and chlorophenyl groups but lacks the trifluoromethoxybenzoyl group.
4-Methylpiperidine: This compound has a similar piperidine ring but different substituents.
Uniqueness
4-{[(4-chlorophenyl)methoxy]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidine is unique due to the presence of both the chlorophenyl and trifluoromethoxybenzoyl groups, which may confer specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClF3NO3/c22-18-5-1-15(2-6-18)13-28-14-16-9-11-26(12-10-16)20(27)17-3-7-19(8-4-17)29-21(23,24)25/h1-8,16H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAXEQFBXAHCJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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